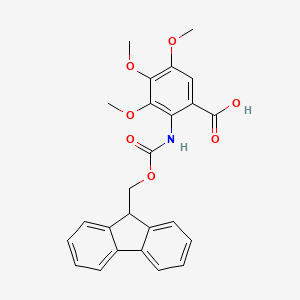

Fmoc-2-amino-3,4,5-trimethoxy-benzoic acid

Beschreibung

Systematic Nomenclature and Molecular Formula Analysis

This compound derives its name from its structural components:

- Fmoc (9-fluorenylmethoxycarbonyl): A protective group for the α-amino function, ensuring stability during peptide synthesis.

- 2-amino-3,4,5-trimethoxy-benzoic acid : A benzoic acid backbone with methoxy substituents at positions 3, 4, and 5, and an amino group at position 2.

The molecular formula is C₂₅H₂₃NO₇ , with a molecular weight of 449.46 g/mol . The compound is systematically classified under the CAS registry number 1185303-03-0 .

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₂₅H₂₃NO₇ | |

| Molecular Weight | 449.46 g/mol | |

| CAS Number | 1185303-03-0 | |

| Functional Groups | Fmoc, carboxylic acid, methoxy (×3), amino |

Crystallographic Data and Solid-State Conformational Studies

While specific crystallographic data for This compound are not explicitly reported in the literature, insights can be drawn from analogous compounds and general crystallographic principles:

- Solid-State Conformation :

- The Fmoc group typically adopts a planar or slightly bent structure due to aromatic interactions in the fluorenyl moiety.

- The 3,4,5-trimethoxybenzoic acid core likely assumes a coplanar arrangement of the aromatic ring and carboxyl group, stabilized by methoxy groups.

- Steric hindrance between the Fmoc group and the benzoic acid substituents may induce deviations from ideal planarity.

- Hypothetical Packing :

- Hydrogen bonding : The carboxylic acid group could form intermolecular hydrogen bonds, while methoxy groups may participate in weaker van der Waals interactions.

- Crystallographic Facilities : Techniques like single-crystal X-ray diffraction (e.g., Bruker D8 Quest diffractometer) are standard for such studies.

Electronic Structure and Quantum Chemical Calculations

Quantum chemical studies (e.g., density functional theory, DFT) are critical for understanding the electronic properties of This compound :

- Electron Distribution :

- Methoxy groups (electron-donating) stabilize the aromatic ring, reducing electron density at the carboxylic acid.

- Fmoc group : Conjugation within the fluorenyl system may delocalize electron density, influencing reactivity.

Key Calculations :

Reactivity Implications :

Comparative Analysis with Related Fmoc-Protected Aromatic Amino Acids

This compound differs structurally and functionally from other Fmoc-protected amino acids. Below is a comparison with common analogs:

| Compound | Molecular Formula | Key Substituents | Applications |

|---|---|---|---|

| This compound | C₂₅H₂₃NO₇ | 3,4,5-trimethoxy, 2-amino, carboxylic acid | Peptide synthesis, drug intermediates |

| Fmoc-Tyrosine (Fmoc-Tyr-OH) | C₂₆H₂₄N₂O₆ | 4-hydroxyphenyl, carboxylic acid | Peptide synthesis, phosphorylation sites |

| Fmoc-Phenylalanine (Fmoc-Phe-OH) | C₂₁H₂₃NO₄ | Phenyl, carboxylic acid | Hydrophobic interactions in peptides |

| Fmoc-2-amino-3,4-dimethoxy-benzoic acid | C₂₃H₂₁NO₆ | 3,4-dimethoxy, 2-amino, carboxylic acid | Specialty peptide synthesis |

Key Differences :

- Methoxy Substituents : The 3,4,5-trimethoxy arrangement creates a highly electron-rich aromatic system, distinct from mono- or di-substituted analogs.

- Functional Groups : The 2-amino group enables further derivatization (e.g., coupling with carboxyl-activated resins).

- Applications : Primarily used in synthesizing peptides with enhanced solubility or bioactivity due to methoxy groups.

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,4,5-trimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO7/c1-30-20-12-18(24(27)28)21(23(32-3)22(20)31-2)26-25(29)33-13-19-16-10-6-4-8-14(16)15-9-5-7-11-17(15)19/h4-12,19H,13H2,1-3H3,(H,26,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYOXZRPCWHQIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Fmoc Protection of the Amino Group

The amino group is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under mild aqueous conditions (,):

Procedure ():

- Reaction :

- Mix 2-amino-3,4,5-trimethoxybenzoic acid (1 mmol) and Fmoc-Cl (1.2 mmol) in H₂O:EtOH (3:1, 1.5 mL).

- Stir at 60°C for 1–2 hours (monitored by TLC).

- Workup :

- Acidify with HCl (1M) to precipitate the product.

- Filter and recrystallize from ethanol/water.

Key Data ():

| Parameter | Value |

|---|---|

| Reaction Time | 1–2 hours |

| Yield | 63–95% |

| Purity | >95% (HPLC) |

Alternative Coupling Strategies

For large-scale or industrial synthesis, coupling reagents like HCTU/HOBt/DIEA or MTM (methyltrimethoxysilane) are employed (,):

Example ():

- React 2-amino-3,4,5-trimethoxybenzoic acid with Fmoc-Cl in the presence of HCTU, HOBt, and DIEA in THF/DMF.

- Yields: 70–85% after Boc deprotection (if applicable).

| Method | Reagents | Yield | Purity |

|---|---|---|---|

| Aqueous Fmoc-Cl | H₂O:EtOH, HCl | 63–95% | High |

| HCTU/HOBt/DIEA | THF/DMF | 70–85% | High |

| MTM-Mediated | Toluene, NaOH wash | 65–80% | Moderate |

Analytical Characterization

- HPLC : Chiralpak-IA column, 10% IPA/hexane + 0.1% TFA, 254 nm ().

- Optical Rotation : Measured at 589 nm (e.g., [α]D = +15° for enantiopure product) ().

- Melting Point : 167–168°C (recrystallized from ethanol) ().

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-2-amino-3,4,5-trimethoxy-benzoic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.

Common Reagents and Conditions

Fmoc Removal: Piperidine in dimethylformamide.

Peptide Coupling: HATU or DIC in the presence of a base like N-methylmorpholine.

Major Products

The major products formed from these reactions include deprotected amino acids and peptide chains, which are essential for the synthesis of complex proteins.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc Protection Strategy

Fmoc-2-amino-3,4,5-trimethoxy-benzoic acid serves as a protecting group in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group allows for selective deprotection under mild conditions, making it ideal for synthesizing complex peptides without degrading sensitive side chains. This method has gained popularity due to its efficiency and compatibility with various amino acids.

Case Study: Synthesis of Therapeutic Peptides

Recent advancements in Fmoc SPPS have led to the successful synthesis of therapeutic peptides that are now entering clinical trials. For instance, the synthesis of cyclic peptides using Fmoc chemistry has shown enhanced stability and bioactivity compared to linear counterparts .

Drug Development

Design of Novel Pharmaceuticals

The compound's structure aids in designing new pharmaceuticals with improved bioavailability and efficacy. By incorporating this compound into drug candidates, researchers have developed compounds that exhibit better pharmacokinetic profiles.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound can act as anticancer agents by targeting specific pathways involved in tumor growth. A study highlighted the modification of existing drugs with this amino acid derivative to enhance their therapeutic effects while minimizing side effects .

Bioconjugation

Facilitating Biomolecule Attachment

this compound is utilized in bioconjugation processes, which are crucial for developing targeted drug delivery systems. Its reactive sites allow for the attachment of biomolecules to surfaces or other molecules, enhancing the specificity and efficacy of therapeutic agents.

Case Study: Targeted Drug Delivery Systems

In a recent project, researchers employed this compound to create bioconjugates that selectively deliver chemotherapeutics to cancer cells. The conjugation was achieved through click chemistry methods that maintain the integrity of both the drug and the targeting moiety .

Research in Material Science

Modification of Material Properties

This compound contributes to the development of advanced materials such as polymers and nanomaterials. By modifying their properties, researchers can tailor materials for specific applications, including drug delivery systems and diagnostic tools.

Case Study: Nanoparticle Development

Studies have shown that incorporating this compound into nanoparticle formulations enhances their stability and loading capacity for therapeutic agents. This approach has been pivotal in creating more effective nanocarriers for drug delivery .

Diagnostic Applications

Role in Biosensors

The compound is also significant in creating biosensors and diagnostic tools that enhance biomolecule detection. Its properties allow for the development of sensitive assays that can detect low concentrations of target molecules quickly.

Case Study: Medical Diagnostics

Research has demonstrated the effectiveness of biosensors utilizing this compound for detecting biomarkers associated with diseases such as cancer and diabetes. These biosensors provide rapid results, improving patient outcomes through timely diagnosis .

Wirkmechanismus

The primary mechanism of action of Fmoc-2-amino-3,4,5-trimethoxy-benzoic acid involves the protection of the amino group in amino acids. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection during peptide synthesis . This selective protection and deprotection mechanism is crucial for the stepwise assembly of peptide chains.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Fmoc-Protected Benzoic Acid Derivatives

Key Observations:

Substituent Position and Reactivity: The 2-amino substitution in this compound creates steric hindrance, which may slow coupling reactions compared to para-substituted analogs like Fmoc-4-Abz-OH . Compounds with aminomethyl linkers (e.g., 3-(Fmoc-aminomethyl)benzoic acid) offer flexibility in peptide backbone design but lack the electronic effects of methoxy groups .

Protective Group Strategies: Dual protection, as seen in Fmoc-4-(Boc-amino)-L-phenylalanine, allows orthogonal deprotection but increases molecular complexity . The trimethoxy groups in the target compound may stabilize the aromatic ring against oxidative degradation compared to halogenated analogs like 2-bromo-3,4,5-trimethoxybenzoic acid .

Solubility and Handling: The trimethoxy groups enhance solubility in organic solvents (e.g., DMF, DCM) but reduce aqueous solubility, contrasting with 3-(Fmoc-aminomethyl)benzoic acid, which exhibits pH-dependent water solubility .

Physicochemical and Stability Considerations

- Stability Under Deprotection : The Fmoc group is cleaved under basic conditions (e.g., piperidine), but the electron-donating methoxy groups may slightly retard deprotection compared to unsubstituted analogs .

Biologische Aktivität

Fmoc-2-amino-3,4,5-trimethoxy-benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Fmoc (9-fluorenylmethoxycarbonyl) is a common protecting group used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The incorporation of 3,4,5-trimethoxybenzoic acid into various compounds has been linked to diverse biological activities, including anti-cancer properties and modulation of drug resistance mechanisms.

2. Synthesis

The synthesis of this compound typically involves the coupling of Fmoc-protected amino acids with 3,4,5-trimethoxybenzoic acid derivatives using standard peptide coupling reagents such as HOBt and DIC. This method allows for the generation of various analogs that can be screened for biological activity.

3.1 Antitumor Activity

Research indicates that compounds derived from 3,4,5-trimethoxybenzoic acid exhibit notable antitumor activity. For instance, one study reported that a derivative demonstrated significant cytotoxic effects against human cancer cell lines such as HeLa and A549 at concentrations ranging from 1 to 25 µM .

Table 1: Cytotoxicity of Trimethoxybenzoic Acid Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 20 |

| Compound B | A549 | 15 |

| Compound C | PC-3 | 17.22 |

3.2 P-glycoprotein Modulation

This compound has been studied for its ability to modulate P-glycoprotein (P-gp), a key player in multidrug resistance in cancer therapy. Certain derivatives have shown to stimulate ATPase activity in P-gp, indicating their potential as chemosensitizers . For example, one study found that a related compound significantly reversed drug resistance in SW620/Ad300 cell lines at a concentration of 10 µM .

4. Structure-Activity Relationships (SAR)

The SAR studies reveal that the presence and position of methoxy groups on the benzene ring are crucial for enhancing biological activity. Compounds with multiple methoxy substituents generally exhibit increased potency compared to their mono-substituted counterparts .

Table 2: Structure-Activity Relationships of Trimethoxybenzoic Acid Derivatives

| Methoxy Substituents | Activity Level |

|---|---|

| None | Low |

| One | Moderate |

| Two | High |

| Three | Very High |

5.1 Case Study: Antitumor Efficacy

In a study examining the efficacy of several trimethoxybenzoic acid derivatives against various cancer cell lines, it was found that compound S10 exhibited the strongest antitumor activity with an IC50 value of 0.15 µg/mL against EL-4 cells . The selective index for this compound was also favorable, indicating low toxicity to normal cells compared to cancer cells.

5.2 Case Study: Inhibition of Macrophage Activation

Another investigation highlighted the anti-inflammatory properties of related compounds derived from trimethoxybenzoic acid, which inhibited M1 macrophage activation via the NF-κB signaling pathway . This suggests potential therapeutic applications in inflammatory diseases.

6. Conclusion

This compound and its derivatives represent a promising class of compounds with diverse biological activities, particularly in cancer therapy and inflammation modulation. Ongoing research into their mechanisms of action and further optimization through SAR studies will likely enhance their therapeutic potential.

Q & A

Q. How can steric hindrance from the 3,4,5-trimethoxy group affect coupling efficiency in peptide synthesis?

- Methodological Answer : The bulky trimethoxy substituents may reduce reaction rates. Mitigate this by: (i) Increasing coupling time to 2–4 hours. (ii) Using microwave-assisted synthesis (50°C, 10–20 min). (iii) Switching to PyBOP or COMU as coupling reagents for enhanced activation .

- Data Contradiction Example : Lower yields reported with HBTU vs. COMU (70% vs. 90%) in analogous thiazole couplings .

Q. What strategies resolve conflicting NMR data for rotamers in Fmoc-protected intermediates?

- Methodological Answer : Rotamers arise from restricted rotation around the amide bond. Solutions include: (i) Heating the NMR sample to 60°C to coalesce signals. (ii) Using DMSO-d as a solvent to stabilize conformers. (iii) Comparing with computational models (e.g., DFT calculations) to assign peaks .

Q. How does the electron-donating trimethoxy group influence reactivity in Pd-catalyzed cross-coupling reactions?

- Methodological Answer : The trimethoxy group activates the aromatic ring toward electrophilic substitution but may deactivate it toward Suzuki-Miyaura coupling. Optimize by: (i) Using Pd(PPh) with KCO in dioxane/water. (ii) Introducing a directing group (e.g., boronic ester) at the 2-position .

Q. What analytical techniques differentiate between residual starting material and side products in crude synthesis mixtures?

- Methodological Answer : Combine LC-MS (ESI+) to detect molecular ions and HRMS for exact mass confirmation. For structural ambiguity, perform -DEPTO NMR to resolve overlapping carbonyl signals (e.g., Fmoc carbonyl at ~170 ppm vs. benzoic acid at ~168 ppm) .

Methodological Tables

Q. Table 1. Common Impurities and Resolution Methods

Q. Table 2. Solvent Compatibility for Stability Studies

| Solvent | Stability (24 h, 25°C) | Degradation Products |

|---|---|---|

| DMF | Stable (>95%) | None detected |

| DCM | Stable (>90%) | Trace hydrolysis (<5%) |

| Water (pH 7) | Unstable (30% loss) | Fmoc-removed derivative |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.